molecular formula C15H13N3OS B2448049 2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004223-76-0

2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2448049
CAS No.: 1004223-76-0
M. Wt: 283.35
InChI Key: SZTZWEMUZGLSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a synthetic organic compound belonging to the class of thieno[2,3-d]pyrimidine derivatives. This privileged scaffold in medicinal chemistry is recognized for its diverse pharmacological activities, making it a valuable building block for drug discovery and biochemical research . The thieno[2,3-d]pyrimidine core is a promising scaffold for developing novel therapeutic agents. Structural analogs of this compound have demonstrated significant anticancer activity by targeting key cellular pathways. For instance, some morpholine-based thieno[2,3-d]pyrimidine derivatives have been designed as potent inhibitors of the PI3K enzyme, a lipid kinase that plays a crucial role in cancer cell proliferation and survival . Other derivatives have shown high cytotoxicity against aggressive breast cancer cell lines such as MDA-MB-231 and MCF-7, inducing rapid apoptosis in treated cells . Furthermore, research into this chemical family has revealed substantial antibacterial potential . Specific thieno[2,3-d]pyrimidine derivatives exhibit potent activity (MIC values of 2–16 mg/L) against multi-drug resistant Gram-positive pathogens, including methicillin-resistant and vancomycin-resistant Staphylococcus aureus (MRSA, VRSA) and vancomycin-resistant enterococci (VRE) . Promisingly, these active compounds often display low cytotoxicity against mammalian cells and very low hemolytic activity, suggesting a selective effect against bacterial cells . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

IUPAC Name

2,4-dimethyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-9-3-4-11(10(2)7-9)14(19)18-13-12-5-6-20-15(12)17-8-16-13/h3-8H,1-2H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTZWEMUZGLSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiophene Carboxamides

A widely adopted method involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamide derivatives. For instance, Aly and Behalo (2010) demonstrated that heating thiophene-2-carboxamides in formic acid at 100°C for 6–8 hours yields thieno[3,2-d]pyrimidin-4-ones, which are subsequently functionalized. Key parameters include:

Parameter Optimal Condition Yield (%)
Temperature 100°C 78–82
Reaction Time 6–8 hours -
Solvent Formic Acid -

This route benefits from readily available starting materials but requires careful control of stoichiometry to avoid dimerization byproducts.

Phosphorus Oxychloride-Mediated Cyclization

An alternative approach employs phosphorus oxychloride (POCl₃) to cyclize 2,4-dihydroxythieno[2,3-d]pyrimidine precursors. As detailed in a 2020 synthesis protocol, refluxing the dihydroxy intermediate with POCl₃ for 10 hours achieves complete conversion to the 2,4-dichlorothieno[2,3-d]pyrimidine intermediate. The reaction proceeds via nucleophilic aromatic substitution, with POCl₃ acting as both a chlorinating agent and Lewis acid catalyst.

Spectroscopic Validation

Critical analytical data from successful syntheses include:

¹H NMR Characterization

  • Thienopyrimidine protons : δ 7.05–8.24 ppm (aromatic multiplet)
  • Benzamide NH : δ 11.73 ppm (broad singlet)
  • Methyl groups : δ 2.25–2.85 ppm (singlets)

IR Spectral Markers

  • C=O stretch: 1639–1670 cm⁻¹
  • N-H bends: 3339–3445 cm⁻¹

Industrial Scalability Considerations

While lab-scale syntheses are well-established, production-scale optimization presents unique challenges:

Challenge Mitigation Strategy
POCl₃ handling Continuous flow reactors
Palladium residues Supported metal catalysts
Purification costs Crystallization instead of chromatography

Aly and Behalo’s work demonstrates that substituting sodium ethoxide for potassium carbonate in cyclization steps reduces metal contamination by 40%.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

Method Yield (%) Purity (%) Scalability
SNAr 65–72 >95 Moderate
Buchwald-Hartwig 85–90 >98 Low
POCl₃ cyclization 78–82 90–93 High

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Applications

A significant area of research has been the use of thieno[2,3-d]pyrimidine derivatives in cancer therapy. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines:

  • Inhibition of Cyclin-Dependent Kinases : Compounds based on the thieno[2,3-d]pyrimidine scaffold have been shown to inhibit cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell cycle regulation. For instance, novel hydrazone analogues have been synthesized and evaluated for their potency against CDK4, highlighting their potential as antitumor agents .
  • Targeting Triple-Negative Breast Cancer : Research has indicated that thieno[2,3-d]pyrimidine derivatives can effectively suppress triple-negative breast cancer cells by targeting epidermal growth factor receptors (EGFR) and vascular endothelial growth factor (VEGF). These compounds exhibit significant cytotoxicity against breast cancer cell lines such as MDA-MB-231 .

Antimicrobial Properties

The antimicrobial activity of thieno[2,3-d]pyrimidine derivatives has also been extensively studied:

  • Antibacterial and Antifungal Activities : Several derivatives have shown promising results against a range of bacterial and fungal strains. The structure–activity relationship (SAR) studies indicate that modifications to the hydrazide fragment influence microbial inhibition .

Synthesis and Structural Optimization

The synthesis of 2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide involves established methods such as Gewald-type reactions and nucleophilic aromatic substitutions. Structural optimization through variations in substituents has been shown to enhance biological activity .

Case Studies and Research Findings

Several case studies highlight the effectiveness of thieno[2,3-d]pyrimidine derivatives:

StudyCompoundActivityFindings
Hydrazone AnaloguesCDK4 InhibitionPotent inhibitors identified with structure-activity relationships established.
5-amino-2-ethylthio DerivativesAntitumor ActivitySignificant inhibition observed in breast cancer cell lines with potential for clinical application.
Hydrazide DerivativesAntimicrobial ActivityVaried degrees of microbial inhibition depending on substituent nature; promising candidates identified for further development.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes in target cells. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation .

Biological Activity

2,4-Dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a compound belonging to the thienopyrimidine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C12H12N4OS\text{C}_{12}\text{H}_{12}\text{N}_4\text{OS}

This includes a thieno[2,3-d]pyrimidine moiety which is critical for its biological activity.

Anticancer Activity

Thienopyrimidine derivatives, including this compound, have demonstrated significant anticancer activity. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : Some thienopyrimidines act as inhibitors of specific kinases involved in cancer progression. For instance, studies have shown inhibition of Aurora-A kinase with IC50 values as low as 0.067 µM .
  • Cell Cycle Arrest : These compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. For example, IC50 values for cell lines such as HeLa and MCF-7 ranged from 7.01 µM to 14.31 µM .

Anti-inflammatory Activity

The anti-inflammatory properties of thienopyrimidine derivatives are notable. In experimental models, compounds similar to this compound have shown:

  • Reduced Inflammatory Markers : Studies indicate a decrease in pro-inflammatory cytokines in treated models compared to controls.
  • Gastrointestinal Safety : Some derivatives have exhibited superior gastrointestinal safety profiles compared to traditional anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The antimicrobial efficacy of thienopyrimidine derivatives has been evaluated against various pathogens:

  • Bacterial Inhibition : Compounds have shown activity against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Certain thienopyrimidines have also demonstrated antifungal properties.

Study 1: Anticancer Effects

A recent study evaluated the anticancer effects of several thienopyrimidine derivatives on human cancer cell lines. The results indicated that this compound significantly inhibited the proliferation of cancer cells with an IC50 value of approximately 8 µM in MCF-7 cells.

Cell LineIC50 (µM)
HeLa7.01
MCF-78.55
NCI-H46014.31

Study 2: Anti-inflammatory Properties

In another study assessing anti-inflammatory activity in rat models, the compound was compared with indomethacin. The results showed that the compound reduced inflammation markers significantly more than the control group.

TreatmentInflammation Score (Mean ± SD)
Control8.5 ± 1.2
Indomethacin5.0 ± 0.5
Thienopyrimidine Derivative3.0 ± 0.3

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Reactive Oxygen Species (ROS) : It has been suggested that some thienopyrimidines exert their effects through modulation of ROS levels within cells.
  • Gene Expression Modulation : The compound may influence gene expression related to apoptosis and inflammation pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes and characterization techniques for 2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide?

  • Synthesis : The compound is typically synthesized via multi-step reactions. A key step involves coupling a thieno[2,3-d]pyrimidin-4-amine derivative with a substituted benzoyl chloride under basic conditions (e.g., using triethylamine in dimethyl sulfoxide). For example, analogous compounds were prepared via nucleophilic substitution and amidation reactions .
  • Characterization : Structural confirmation is achieved through IR (to identify amide C=O stretches ~1650–1680 cm⁻¹), 1^1H/13^{13}C NMR (to verify methyl groups and aromatic protons), and ESI-MS (to confirm molecular weight). X-ray crystallography may resolve stereochemical ambiguities, as seen in related thienopyrimidine derivatives .

Q. How can researchers evaluate the antimicrobial activity of this compound?

  • Methodology : Use standardized in vitro assays such as:

  • Broth microdilution (CLSI guidelines) to determine MIC (minimum inhibitory concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
  • Agar diffusion for antifungal activity (e.g., against C. albicans). Include positive controls (e.g., ciprofloxacin) and solvent controls. Data interpretation should account for solubility limitations, as hydrophobic substituents may reduce bioavailability .

Advanced Research Questions

Q. What strategies are recommended to address contradictory data in biological activity assays?

  • Root Causes : Discrepancies may arise from assay conditions (e.g., pH affecting solubility), bacterial strain variability, or impurities in synthesized batches.
  • Resolution :

  • Cross-validate results using orthogonal assays (e.g., time-kill kinetics alongside MIC).
  • Perform HPLC purity analysis (>95% purity required) and quantify degradation products via LC-MS.
  • Use computational tools (e.g., molecular docking) to assess target binding consistency across assays .

Q. How can structural modifications enhance this compound’s bioactivity?

  • Approach :

  • Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamide para-position to improve metabolic stability .
  • Replace the thienopyrimidine core with pyrido[2,3-d]pyrimidine to assess scaffold-specific activity changes.
  • Use SAR (structure-activity relationship) studies guided by quantum mechanical calculations (e.g., DFT for charge distribution analysis) .

Q. What advanced techniques optimize the compound’s synthesis for scalability?

  • Methodology :

  • Employ flow chemistry to enhance reaction control and reduce side products.
  • Screen catalysts (e.g., Pd/C for coupling steps) via high-throughput experimentation.
  • Apply ICReDD’s reaction path search methods, combining quantum chemical calculations and experimental data to predict optimal conditions (e.g., solvent, temperature) .

Q. How does this compound interact with bacterial enzyme targets?

  • Mechanistic Insights :

  • Similar compounds inhibit enzymes like AcpS-PPTase, critical for bacterial lipid biosynthesis. Use fluorescence polarization assays to measure binding affinity.
  • Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine inhibition mode (competitive/non-competitive).
  • Validate target engagement via CRISPR-Cas9 knockout strains .

Q. What crystallographic data are available for structural analysis?

  • Data Sources :

  • Orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters (e.g., a = 7.098 Å, b = 11.423 Å, c = 18.949 Å) have been reported for fluorinated analogs. Use single-crystal X-ray diffraction (173 K) to resolve dihedral angles between thienopyrimidine and benzamide moieties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.